molecular formula C8H8N4S B1267415 5-Benzylthio-1H-tetrazole CAS No. 21871-47-6

5-Benzylthio-1H-tetrazole

Cat. No.: B1267415
CAS No.: 21871-47-6
M. Wt: 192.24 g/mol
InChI Key: GXGKKIPUFAHZIZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Benzylthio-1H-tetrazole (also known as BTT activator) is the phosphoramidite group in the synthesis of oligonucleotides . The phosphoramidite group is a key component in the formation of internucleotide bonds, which are essential for the construction of oligonucleotides.

Mode of Action

The BTT activator interacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This process facilitates the synthesis of oligonucleotides.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of oligonucleotides . By forming a highly reactive intermediate with the phosphoramidite group, it enables the formation of internucleotide bonds, thereby promoting the assembly of oligonucleotides.

Result of Action

The result of the action of this compound is the successful synthesis of oligonucleotides . By acting as an activator, it facilitates the formation of internucleotide bonds, leading to the assembly of oligonucleotides.

Biochemical Analysis

Biochemical Properties

5-Benzylthio-1H-tetrazole plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It acts as an activator by reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . The compound interacts with enzymes and proteins involved in DNA synthesis, enhancing the efficiency and accuracy of the process.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enhancing the synthesis of oligonucleotides, which are essential for various cellular activities. The compound impacts cell signaling pathways, gene expression, and cellular metabolism by facilitating the accurate synthesis of DNA and RNA sequences . This, in turn, affects the overall cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . The compound’s ability to facilitate these reactions makes it a valuable tool in molecular biology research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound maintains its effectiveness in facilitating oligonucleotide synthesis, although slight degradation may occur . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively enhances oligonucleotide synthesis without causing adverse effects. At high doses, toxic effects may be observed, including disruptions in cellular function and metabolism . Researchers must carefully determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in specific metabolic pathways related to oligonucleotide synthesis. It interacts with enzymes and cofactors that facilitate the formation of internucleotide bonds. The compound’s role in these pathways ensures the accurate and efficient synthesis of DNA and RNA sequences, which are crucial for various cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization to sites of oligonucleotide synthesis. The compound’s distribution within cells ensures its availability for biochemical reactions, enhancing the efficiency of DNA and RNA synthesis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles involved in oligonucleotide synthesis through targeting signals and post-translational modifications. This localization ensures that this compound is available where it is needed most, enhancing its effectiveness in facilitating biochemical reactions .

Comparison with Similar Compounds

5-Benzylthio-1H-tetrazole can be compared with other similar compounds, such as:

These compounds share similar chemical properties and applications but differ in their specific substituents, which can influence their reactivity and suitability for various applications.

Properties

IUPAC Name

5-benzylsulfanyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGKKIPUFAHZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314332
Record name 5-Benzylthio-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21871-47-6
Record name 5-Benzylthio-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21871-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 282041
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021871476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21871-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzylthio-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-benzylthio-1H-tetrazole contribute to RNA synthesis?

A1: this compound functions as an activator in the phosphoramidite method for oligonucleotide synthesis [, ]. Specifically, it facilitates the coupling reaction between ribonucleoside phosphoramidites (the building blocks of RNA) and the growing RNA chain on a solid support.

Q2: What makes this compound effective as an activator?

A2: While the provided abstracts don't delve into the precise mechanism, research suggests that BTT, like other tetrazole derivatives, acts as a mild acid catalyst. It likely protonates the phosphoramidite group, making it more reactive towards the 5'-hydroxyl group of the growing RNA chain.

Q3: How efficient is this compound in this coupling reaction?

A3: Studies show that using BTT as an activator leads to remarkably high coupling efficiencies, averaging 99% within a coupling time of 180 seconds [, ]. This efficiency is crucial for synthesizing longer RNA sequences with high accuracy.

Q4: Beyond RNA synthesis, are there other applications of this compound?

A4: Research indicates that this compound, along with another tetrazole derivative, 5-(ethylthio)-1H-tetrazole, exhibits corrosion inhibition properties on copper in sulfur-ethanol systems []. This suggests potential applications in material science and corrosion prevention.

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